3-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine
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Overview
Description
3-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a methoxy group and a benzenesulfonyl group. This intermediate is then coupled with a pyridazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a carbonyl-containing compound, while reduction of the sulfonyl group would yield a sulfide .
Scientific Research Applications
3-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine
- 3-{[1-(2-Methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine
Uniqueness
3-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is unique due to the presence of both methoxy and methyl groups on the benzenesulfonyl moiety. This structural feature may confer specific chemical and biological properties that differentiate it from similar compounds .
Properties
IUPAC Name |
3-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-14-4-6-17(25-3)18(12-14)27(23,24)22-10-8-16(9-11-22)13-26-19-7-5-15(2)20-21-19/h4-7,12,16H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEMERYOCRATFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)COC3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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